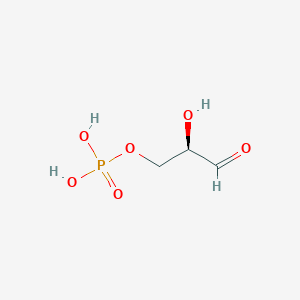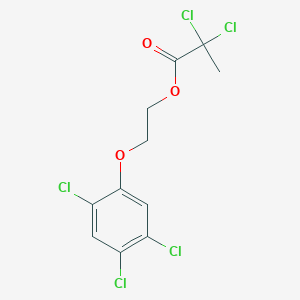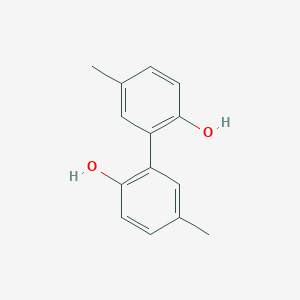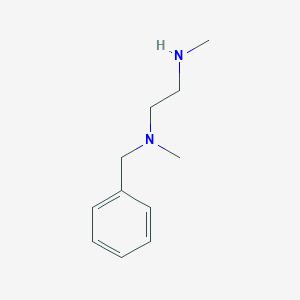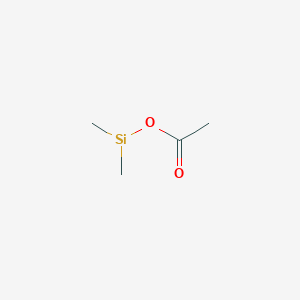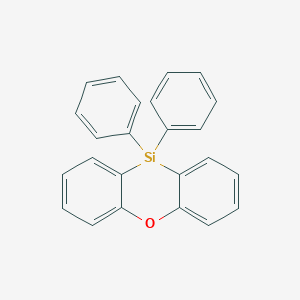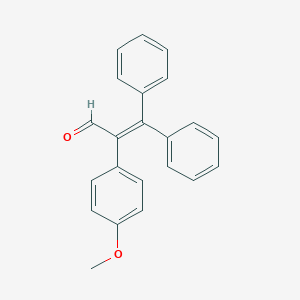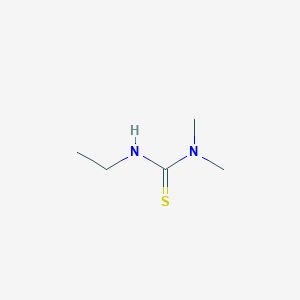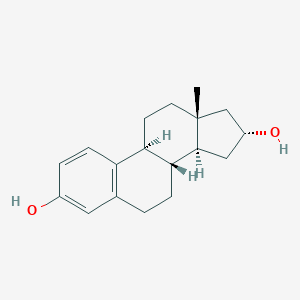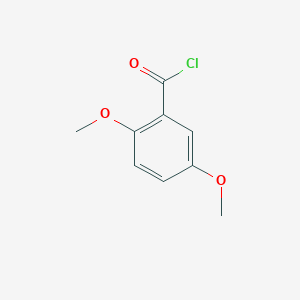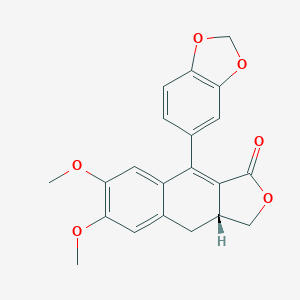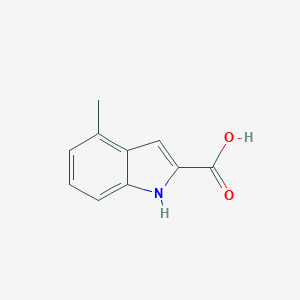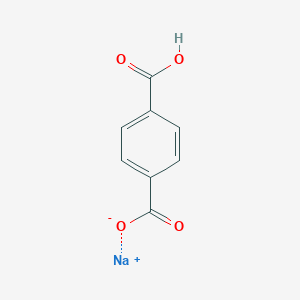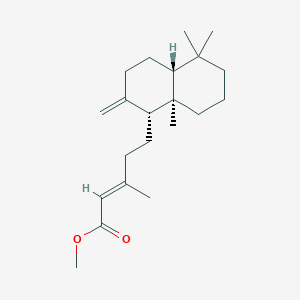
Methyl copalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl copalate is a naturally occurring compound found in various plant species. It is a type of ester that is formed by the reaction of methanol and copal resin. Methyl copalate has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Analytical Chemistry and Quality Control
Methyl copalate has been used in quantitative Gas Chromatography-Flame Ionization Detection (GC-FID) as an external standard for the analysis of methylated copaiba oils. The method demonstrated excellent linearity and reproducibility, making it suitable for the classification and quality control of commercial samples of these oils (Tappin et al., 2004).
Art Conservation
In art conservation, methyl copalate is a significant component of Manila copal, a natural resin once used in varnishes for artworks. Studies have utilized analytical pyrolysis and other methods to characterize the aging behavior of Manila copal and other resins, understanding their composition and the effects of aging on their chemical structure (Scalarone et al., 2003).
Medicinal and Biological Properties
Methyl copalate has shown potential in medicinal research due to its biological activities. It was found to demonstrate significant activity against Leishmania amazonensis, a causative agent of leishmaniasis, a neglected tropical disease. The compound induced ultrastructural changes and targeted specific organelles of the protozoan, pointing to its potential as a lead compound for developing new antileishmanial drugs (dos Santos et al., 2013).
Chemical Characterization in Varnishes
Methyl copalate has also been identified in the study of varnishes used in violins. Pyrolysis coupled with gas chromatography and mass spectrometry was used to identify chemical markers of each resin in the varnishes. This technique is sensitive and selective and requires only a small quantity of sample without the need for chemical treatments (Chiavari et al., 2008).
Propriétés
Numéro CAS |
17110-88-2 |
|---|---|
Nom du produit |
Methyl copalate |
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C21H34O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18-,21+/m1/s1 |
Clé InChI |
KYTKOCVFNCZSSC-PSLIWGKLSA-N |
SMILES isomérique |
C/C(=C\C(=O)OC)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
SMILES |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
SMILES canonique |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonymes |
(2E)-5-[(1R)-1,2,3,4,4aβ,5,6,7,8,8a-Decahydro-5,5,8aα-trimethyl-2-methylenenaphthalen-1α-yl]-3-methyl-2-pentenoic acid methyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



